3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde
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Overview
Description
3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde: is a heterocyclic compound that features a benzaldehyde moiety substituted with a methoxy group and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . A common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing . Another approach involves the reaction of substituted hydroxy benzophenones with chloro ethyl acetate in dry acetone, using anhydrous potassium carbonate as a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzoic acid.
Reduction: Formation of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: This compound has shown potential in biological applications, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, making it a promising candidate for further drug development . Additionally, it has antibacterial and antiviral properties, which could be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins .
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as anticancer and antibacterial properties.
3-Methoxybenzaldehyde: This compound lacks the oxadiazole ring but shares the methoxybenzaldehyde structure, making it useful for comparison in terms of reactivity and biological activity.
Uniqueness: 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde is unique due to the presence of both the methoxy group and the oxadiazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-methoxy-4-(1,2,4-oxadiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-14-9-4-7(5-13)2-3-8(9)10-11-6-15-12-10/h2-6H,1H3 |
InChI Key |
UIJSOZFXJKKHDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C2=NOC=N2 |
Origin of Product |
United States |
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